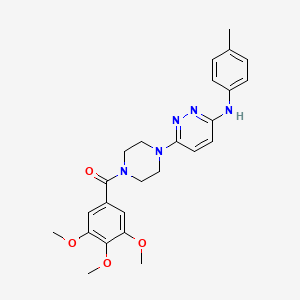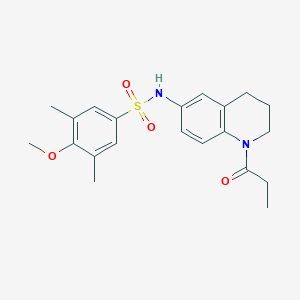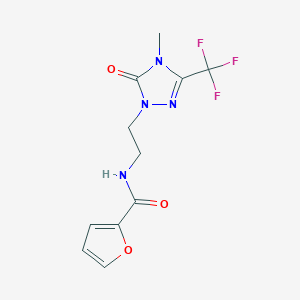
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound featuring a triazole ring attached to a furan ring via an ethyl linker. This compound's structural uniqueness makes it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide typically involves the following steps:
Formation of the Triazole Ring: : Start with the cyclization of hydrazine with a ketone to form the triazole core.
Trifluoromethylation: : Introduce a trifluoromethyl group using a trifluoromethylating agent, commonly through a reaction with a trifluoromethyl iodide.
Attachment of the Ethyl Linker: : Utilize a nucleophilic substitution reaction to attach an ethyl group to the triazole ring.
Furan Ring Formation: : Synthesize the furan ring via the cyclization of an appropriate dihydroxy or dicarbonyl precursor.
Amide Bond Formation: : Finally, condense the furan carboxylic acid with an amine derived from the triazole intermediate to form the amide bond.
Industrial Production Methods
For large-scale production, optimization of each synthetic step is crucial to ensure cost-effectiveness and efficiency. Catalysts, solvents, and reaction conditions are carefully chosen to maximize yields and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering the functional groups attached to the triazole or furan rings.
Reduction: : Reduction reactions could modify the carbonyl group present in the triazole ring.
Substitution: : The ethyl group and trifluoromethyl group offer sites for various nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride can be used.
Substitution Reagents: : Alkyl halides or acyl chlorides for further functionalization.
Major Products
The products vary based on the type of reaction. For instance:
Oxidation: : May form triazole epoxides or furan aldehydes.
Reduction: : Could yield triazole alcohols or altered amides.
Substitution: : Formation of new alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound's unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block for the development of new materials or pharmaceuticals.
Biology and Medicine
In biological research, derivatives of this compound have shown potential as enzyme inhibitors or as components of drug design, particularly in targeting diseases with a molecular basis. Its pharmacokinetic properties are studied for therapeutic applications.
Industry
Industrially, the compound is explored for its potential in developing new agrochemicals or materials with specific properties, such as flame retardancy or UV stabilization.
Mécanisme D'action
Molecular Targets and Pathways
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl and triazole groups are critical for binding to these targets, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-sulfonamide
2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxylic acid
These compounds share similar structural motifs but differ in functional groups, which can significantly impact their reactivity and application.
Uniqueness
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide stands out due to its specific combination of the triazole and furan rings, along with the trifluoromethyl group, which contributes to its unique chemical and biological properties.
Conclusion
The compound this compound is a fascinating molecule with diverse applications and significant potential in various scientific fields. Its synthesis, reactivity, and applications highlight the importance of innovative chemical research.
Propriétés
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O3/c1-17-9(11(12,13)14)16-18(10(17)20)5-4-15-8(19)7-3-2-6-21-7/h2-3,6H,4-5H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSGQHBCJYOJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=CO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
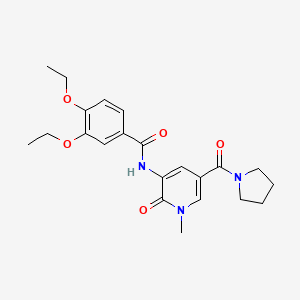
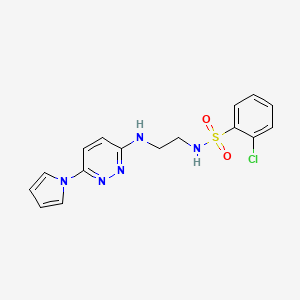
![N-[(3-CHLOROADAMANTAN-1-YL)METHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2745980.png)
![N-(4-butylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2745984.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2745986.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea](/img/structure/B2745987.png)
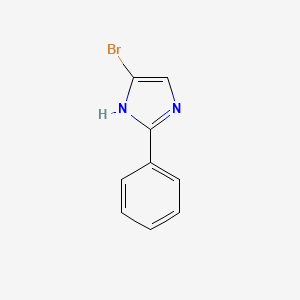
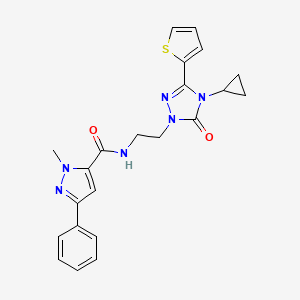
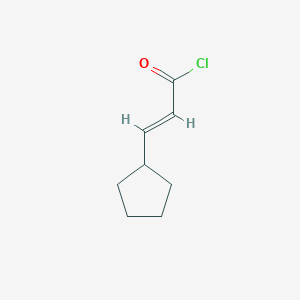
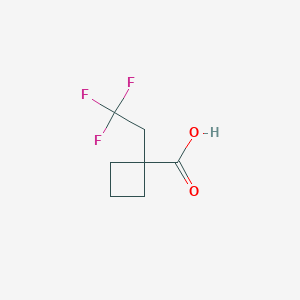
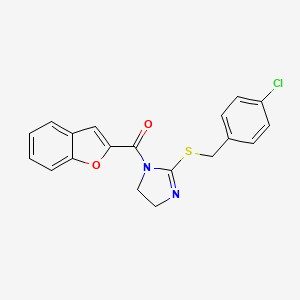
![4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaene-8,18-dione](/img/structure/B2745995.png)
